molecular formula C13H14N2O3S B289067 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone

1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone

Cat. No. B289067
M. Wt: 278.33 g/mol
InChI Key: GOFGECPDCYVMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone, commonly known as DSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DSP is a small molecule inhibitor that targets a specific protein kinase, known as protein kinase R-like endoplasmic reticulum kinase (PERK). PERK is a key regulator of the unfolded protein response (UPR), which is a cellular stress response pathway that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum (ER).

Mechanism of Action

DSP acts as a small molecule inhibitor of 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone by binding to the ATP-binding site of the kinase domain, thus preventing its activation. This leads to the inhibition of the UPR pathway and the induction of ER stress and apoptosis in cancer cells. In addition, DSP has been shown to inhibit the phosphorylation of eIF2α, a downstream target of 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone, which is involved in the regulation of protein synthesis and the UPR pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of DSP have been extensively studied in vitro and in vivo. In cancer cells, DSP has been shown to induce ER stress and apoptosis, leading to cell death. In addition, DSP has been shown to inhibit tumor growth and metastasis in various animal models of cancer. In the context of neurodegenerative diseases, DSP has been shown to protect neurons from ER stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DSP in lab experiments is its specificity for 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone, which allows for the selective inhibition of this kinase without affecting other signaling pathways. This makes it a valuable tool for studying the role of 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone in various cellular processes. However, one of the limitations of using DSP is its potential off-target effects, which may lead to unintended consequences in experimental systems. Therefore, it is important to use appropriate controls and validation methods to ensure the specificity of DSP in experimental systems.

Future Directions

There are several future directions for the research on DSP. One area of interest is the development of more potent and selective inhibitors of 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone, which may have improved therapeutic potential for cancer and neurodegenerative diseases. In addition, the role of 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone in other cellular processes, such as autophagy and metabolism, is still poorly understood and requires further investigation. Finally, the development of novel drug delivery systems for DSP may improve its efficacy and reduce potential side effects in clinical applications.

Synthesis Methods

The synthesis of DSP involves the reaction of 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting compound is then subjected to a dehydration reaction to yield DSP. The synthesis method of DSP has been well-established in the literature and can be easily reproduced in the laboratory.

Scientific Research Applications

DSP has been shown to have potential applications in a wide range of scientific research areas. One of the main areas of interest is cancer research, as 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone has been implicated in the development and progression of various types of cancer. Inhibition of 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone by DSP has been shown to induce ER stress and apoptosis in cancer cells, making it a promising candidate for cancer therapy. DSP has also been studied in the context of neurodegenerative diseases, as 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone has been shown to play a role in the pathogenesis of Alzheimer's disease and Parkinson's disease. Inhibition of 1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone by DSP has been shown to protect neurons from ER stress-induced cell death, suggesting that it may have therapeutic potential for these diseases.

properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)-3,5-dimethylpyrazol-4-yl]ethanone

InChI

InChI=1S/C13H14N2O3S/c1-9-13(11(3)16)10(2)15(14-9)19(17,18)12-7-5-4-6-8-12/h4-8H,1-3H3

InChI Key

GOFGECPDCYVMMM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)C(=O)C

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)C(=O)C

Origin of Product

United States

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